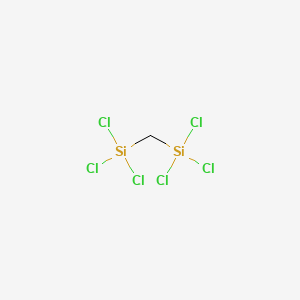

Bis(trichlorosilyl)methane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trichloro(trichlorosilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDDAHLAEXNYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373505 | |

| Record name | Bis(trichlorosilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4142-85-2 | |

| Record name | Bis(trichlorosilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trichlorosilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Bis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichlorosilyl)methane, with the chemical formula CH₂(SiCl₃)₂, is a highly reactive organosilicon compound that serves as a versatile precursor in materials science and a reagent in organic synthesis. Its chemical behavior is dominated by the six hydrolytically sensitive silicon-chlorine (Si-Cl) bonds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and spectroscopic characterization.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | CH₂Cl₆Si₂ | [2] |

| Molecular Weight | 282.92 g/mol | [2][3] |

| CAS Number | 4142-85-2 | [3] |

| Boiling Point | 179-180 °C (lit.) | [2][4][5] |

| Density | 1.545 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n²⁰/D) | 1.468 (lit.) | [2][4] |

| Flash Point | >221 °F (>105 °C) | [2] |

| Melting Point | -20 °C | [3] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of chloroform with trichlorosilane in the presence of a catalyst. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Chloroform and Trichlorosilane

This protocol is adapted from a patented procedure for the preparation of polysilylalkanes.

Reactants and Catalyst:

-

Chloroform (CHCl₃): 370.0 g (3.10 mol)

-

Trichlorosilane (HSiCl₃): 2,099 g (15.5 mol)

-

Tetrabutylphosphonium chloride ((C₄H₉)₄PCl): 9.2 g (0.031 mol)

Procedure:

-

To a 4-liter capacity stainless steel high-pressure reactor dried under a nitrogen atmosphere, add tetrabutylphosphonium chloride, chloroform, and trichlorosilane.

-

Seal the reaction vessel securely.

-

Heat the mixture to 150 °C and maintain this temperature for 2 hours.

-

After the reaction period, cool the reactor to room temperature.

-

The crude product is then purified by distillation under reduced pressure to yield this compound.

Yield:

-

460.6 g (52.6% yield)

Logical Relationship of Synthesis:

Caption: Synthesis workflow for this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a single peak for the two equivalent protons of the methylene (CH₂) group. The chemical shift for these protons is reported to be approximately 1.85 ppm .

-

¹³C NMR: Due to the molecular symmetry, a single resonance is expected for the central carbon atom of the methylene bridge in the proton-decoupled ¹³C NMR spectrum.

-

²⁹Si NMR: The two silicon atoms are in identical chemical environments, which should result in a single peak in the ²⁹Si NMR spectrum, confirming the coordination state of the silicon atoms.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the strong absorptions corresponding to the silicon-chlorine bond vibrations.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |

| Si-Cl | Stretching (ν) | 500 - 600 | [4] |

Reactivity

The reactivity of this compound is primarily dictated by the highly electrophilic nature of the silicon atoms and the lability of the Si-Cl bonds.

Hydrolysis and Reaction with Protic Solvents

This compound reacts rapidly with water and other protic solvents such as alcohols and amines, liberating hydrogen chloride.[4] This high reactivity is due to the susceptibility of the Si-Cl bonds to nucleophilic attack.

The hydrolysis proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form silanol intermediates. These intermediates are unstable and readily undergo condensation to form a cross-linked polysiloxane network (Si-O-Si bonds).[4]

Reaction with Alcohols (Alcoholysis):

The reaction with alcohols, such as ethanol, results in the formation of the corresponding hexa-alkoxy derivative, bis(triethoxysilyl)methane, and hydrogen chloride. This reaction is often carried out in the presence of a base (e.g., a tertiary amine) to neutralize the HCl byproduct.[4]

Reaction with Amines:

Similar to its reaction with water and alcohols, this compound is expected to react vigorously with primary and secondary amines, leading to the formation of silylamines and hydrogen chloride.

Signaling Pathway of Hydrolysis:

Caption: Hydrolysis and condensation of this compound.

Applications

This compound is a key precursor in the synthesis of advanced materials and serves as an intermediate in various chemical transformations.

-

Precursor to Silicon-Containing Materials: It is used in the production of silicon-based polymers, resins, and coatings.[2] Its ability to form cross-linked networks upon hydrolysis makes it a valuable component in the manufacturing of durable materials.

-

Intermediate in Organic Synthesis: This compound serves as a building block for the synthesis of more complex organosilicon compounds.[2][3]

-

Surface Modification: The high reactivity of the trichlorosilyl groups allows for the modification of surfaces containing hydroxyl groups, such as silica and other metal oxides, to impart hydrophobicity or other desired properties.[6]

-

Pharmaceutical Research: It is utilized as a reagent in various stages of drug synthesis and in studies of drug metabolism.[3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated fume hood. It reacts with water and moisture to produce corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

References

An In-depth Technical Guide to the Synthesis of Bis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane, with the chemical formula (Cl₃Si)₂CH₂, is a valuable organosilicon compound that serves as a crucial precursor in the synthesis of advanced materials.[1] Its high reactivity, stemming from the six silicon-chlorine bonds, makes it an important intermediate for producing polycarbosilanes, silicon carbide ceramics, and thin films for electronic applications.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

There are three principal methods for the synthesis of this compound:

-

Phosphine-Catalyzed Dehydrochlorinative Coupling: This method involves the reaction of a polychloromethane, such as chloroform, with trichlorosilane in the presence of a quaternary organophosphonium salt catalyst.

-

Tertiary Amine-Catalyzed Reaction: This approach utilizes a tertiary amine, such as tributylamine, to facilitate the reaction between chloroform and trichlorosilane.

-

Direct Process (Rochow Reaction): This industrial method involves the high-temperature reaction of elemental silicon with a mixture of methylene chloride and hydrogen chloride in the presence of a copper catalyst.

A less common route involving the reaction of trichlorochloromethylsilane has also been mentioned in the literature, though detailed experimental information is less readily available.

Comparative Overview of Synthesis Routes

| Synthesis Route | Starting Materials | Catalyst/Promoter | Typical Reaction Temperature (°C) | Reported Yield | Key Advantages | Key Disadvantages |

| Phosphine-Catalyzed Coupling | Chloroform, Trichlorosilane | Tetrabutylphosphonium chloride | 150 | 52.6% | High yield, relatively controlled reaction | Requires a specific catalyst |

| Tertiary Amine-Catalyzed Reaction | Chloroform, Trichlorosilane | Excess Tributylamine | Not specified | Not specified | Does not require a specialized catalyst | Can produce a mixture of bis- and tris(trichlorosilyl)methane |

| Direct Process | Elemental Silicon, Methylene Chloride, Hydrogen Chloride | Copper | ~280 | Minor Product | Utilizes readily available industrial feedstocks | Produces a complex mixture of products, low selectivity for the desired compound |

Detailed Experimental Protocols

Phosphine-Catalyzed Dehydrochlorinative Coupling

This method offers a high-yield synthesis of this compound through the dehydrochlorinative coupling of chloroform and trichlorosilane. The reaction is catalyzed by a quaternary organophosphonium salt.

Experimental Protocol:

-

To a 4-liter capacity stainless steel high-pressure reactor dried under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane.[3]

-

Seal the reaction vessel and heat the mixture to 150°C.[3]

-

Maintain the reaction at this temperature for 2 hours.[3]

-

After the reaction is complete, cool the reactor to room temperature.

-

The reaction product is then purified by distillation under reduced pressure to yield this compound.[3]

This procedure has been reported to produce 460.6 g of this compound, corresponding to a yield of 52.6%.[3]

Tertiary Amine-Catalyzed Reaction from Chloroform

This synthesis route relies on the reaction of chloroform with trichlorosilane, facilitated by an excess of a tertiary amine like tributylamine. A key aspect of this reaction is that this compound is believed to be formed from the decomposition of an initially formed intermediate, tris(trichlorosilyl)methane.[3]

Direct Process (Rochow Reaction)

The Direct Process is a cornerstone of industrial organosilicon chemistry.[2] While it can be adapted for the synthesis of bis(silyl)methanes, it is important to note that this compound is typically a minor product in a complex mixture.[2] The reaction involves passing gaseous reactants over a heated bed of elemental silicon and a copper catalyst.

General Experimental Conditions:

-

Reactants: Elemental silicon, methylene chloride (CH₂Cl₂), and hydrogen chloride (HCl).[4]

-

Catalyst: Copper.[4]

-

Temperature: The optimal temperature for the direct synthesis of related silyl-methanes is approximately 280°C.[1]

-

Key Process Feature: The co-feeding of hydrogen chloride with methylene chloride is crucial to suppress the formation of undesirable polymeric carbosilanes and to maintain the activity of the silicon surface.[2][4] Research on the synthesis of the related bis(dichlorosilyl)methane has shown that an optimal molar ratio of methylene chloride to hydrogen chloride is 1:4.[4]

Product Distribution:

The direct synthesis yields a mixture of products. The major products are typically bis(dichlorosilyl)methane ((Cl₂HSi)₂CH₂) and (dichlorosilyl)(trichlorosilyl)methane (Cl₂HSiCH₂SiCl₃).[2] Other significant by-products include trichlorosilane (HSiCl₃) and silicon tetrachloride (SiCl₄).[2] this compound is formed as a minor component, and its isolation requires fractional distillation of the complex reaction mixture.

Reaction Pathways and Mechanisms

The synthesis of this compound involves the formation of silicon-carbon bonds through different mechanisms depending on the chosen route.

Phosphine-Catalyzed Coupling Pathway

In this mechanism, the quaternary phosphonium salt is believed to facilitate the formation of a highly nucleophilic trichlorosilyl anion (SiCl₃⁻). This anion then attacks the carbon atom of chloroform, displacing a chloride ion to form a new silicon-carbon bond. This process can occur sequentially.

Caption: Phosphine-catalyzed synthesis of this compound.

Tertiary Amine-Catalyzed Reaction Pathway

The tertiary amine plays a dual role in this synthesis. It activates the trichlorosilane, facilitating the formation of a nucleophilic silylating agent, and it acts as a scavenger for the hydrogen chloride byproduct, driving the reaction forward. The reaction can proceed to form tris(trichlorosilyl)methane, which can then decompose under the reaction conditions to yield the desired this compound.

Caption: Amine-catalyzed synthesis via a tris-silylated intermediate.

Direct Process Workflow

The Direct Process is a continuous gas-solid reaction. A gaseous mixture of methylene chloride and hydrogen chloride is passed through a heated reactor containing a bed of silicon powder and a copper catalyst. The crude product is then condensed and subjected to fractional distillation to separate the various chlorosilane products.

Caption: Workflow for the Direct Process synthesis.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. The phosphine-catalyzed dehydrochlorinative coupling offers a high-yield, direct route to the desired product. The tertiary amine-catalyzed method provides an alternative that avoids specialized catalysts but may lead to product mixtures. The Direct Process, while a cornerstone of industrial organosilane production, offers low selectivity for this compound. The choice of synthesis route will ultimately depend on the desired scale of production, the required purity of the final product, and the available starting materials and equipment. Further research into optimizing the reaction conditions for the tertiary amine-catalyzed and direct process routes could lead to more efficient and selective syntheses of this valuable chemical intermediate.

References

Unveiling the Molecular Architecture of Bis(trichlorosilyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichlorosilyl)methane [CH₂(SiCl₃)₂], a pivotal organosilicon compound, holds significant promise in materials science and as a precursor in synthetic chemistry. Its molecular structure, characterized by a central methylene bridge flanked by two trichlorosilyl groups, dictates its reactivity and potential applications. This technical guide provides a comprehensive overview of the molecular architecture of this compound, delving into its structural parameters, synthesis, and spectroscopic characterization. The inherent high reactivity of this compound, particularly its sensitivity to hydrolysis, is also explored. This document aims to serve as a foundational resource for researchers leveraging this compound in their scientific endeavors.

Molecular Structure

Predicted Molecular Geometry

Theoretical calculations, likely employing methods such as Density Functional Theory (DFT), have been used to predict the bond lengths and angles of this compound. These predicted values offer a robust model of the molecule's three-dimensional structure.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| Carbon-Silicon | C-Si | ~1.85 - 1.90 Å |

| Silicon-Chlorine | Si-Cl | ~2.02 - 2.05 Å |

| Bond Angles | ||

| Silicon-Carbon-Silicon | Si-C-Si | ~110° - 115° |

| Chlorine-Silicon-Chlorine | Cl-Si-Cl | ~108° - 111° |

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound involves the reaction of trichlorosilane (HSiCl₃) with chloroform (CHCl₃) in the presence of a tertiary amine, such as tri-n-butylamine.[1] The tertiary amine acts as a catalyst and a scavenger for the hydrogen chloride (HCl) byproduct.[1]

Reaction Scheme:

Reactivity

A defining characteristic of this compound is its high reactivity, particularly its extreme sensitivity to moisture.[2] The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis. This reaction produces silanols (Si-OH), which can subsequently condense to form polysiloxane networks. This high reactivity makes it a valuable precursor for the synthesis of silicon-based polymers and materials.[3][4]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons of the central methylene (-CH₂-) group.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance corresponding to the methylene carbon.

-

²⁹Si NMR: The silicon-29 NMR spectrum would display one signal, confirming the presence of the two equivalent silicon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by vibrational modes associated with its functional groups. The most prominent absorption bands are expected in the region corresponding to Si-Cl stretching.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Si-Cl | Stretching | 500 - 600 |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are not extensively reported in readily accessible literature. However, a general methodology can be outlined based on established organosilicon chemistry principles.

General Synthetic Procedure

Caution: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and products.

-

Reaction Setup: A dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with chloroform and a tertiary amine (e.g., tri-n-butylamine).

-

Addition of Reactant: Trichlorosilane is added dropwise to the stirred solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or NMR spectroscopy.

-

Workup: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

General Spectroscopic Analysis Protocols

-

NMR Spectroscopy: Samples for NMR analysis must be prepared in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere to prevent hydrolysis. Spectra are typically recorded on a high-field NMR spectrometer.

-

FT-IR Spectroscopy: FT-IR spectra can be obtained using a salt plate (e.g., KBr or NaCl) in a dry environment. A thin film of the liquid sample is placed between the plates, and the spectrum is recorded.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, provides a simplified 2D representation of the connectivity of atoms in this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and high reactivity. While experimentally determined structural data remains elusive in the public domain, theoretical predictions provide a solid foundation for understanding its molecular geometry. The synthetic and spectroscopic information outlined in this guide offers a starting point for researchers working with this versatile compound. Further experimental investigations are warranted to precisely determine its structural parameters and to develop detailed and optimized protocols for its synthesis and handling, which will undoubtedly expand its applications in materials science and drug development.

References

In-depth Technical Guide: 16-Dehydroprogesterone (CAS No. 1045-63-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Dehydroprogesterone is a synthetic steroid and a key intermediate in the production of various corticosteroids. This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role in steroid hormone research and development. The information is presented to support further investigation and application in medicinal chemistry and pharmacology.

Chemical and Physical Properties

16-Dehydroprogesterone is a progestogen and a derivative of progesterone. Its chemical structure is characterized by the introduction of a double bond between the C16 and C17 positions of the steroid nucleus. This modification significantly influences its biological activity and serves as a crucial feature for its use as a synthetic intermediate.

| Property | Value |

| CAS Number | 1045-63-2 |

| Molecular Formula | C₂₁H₂₈O₂ |

| Molecular Weight | 312.45 g/mol |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(4H)-one |

| Appearance | White to off-white crystalline powder |

| Melting Point | 198-200 °C |

| Solubility | Soluble in chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water. |

Synthesis and Production

The industrial production of 16-dehydroprogesterone is a critical process in the pharmaceutical industry, often starting from diosgenin, a naturally occurring steroid sapogenin extracted from the tubers of wild yams (Dioscorea species). The Marker degradation process is a historically significant method for converting diosgenin into 16-dehydroprogesterone.

Experimental Protocol: Marker Degradation

The Marker degradation is a multi-step chemical synthesis. A simplified, conceptual workflow is provided below. Note that specific reagents, reaction conditions, and purification methods can vary and are often proprietary.

-

Extraction of Diosgenin: Diosgenin is first extracted from the dried and ground tubers of Dioscorea species using a suitable organic solvent.

-

Acetolysis: The extracted diosgenin is subjected to acetolysis, typically by heating with acetic anhydride. This step opens the spiroketal side chain.

-

Chromic Acid Oxidation: The resulting product is then oxidized using a chromium trioxide reagent. This step cleaves the side chain, leading to the formation of dehydroepiandrosterone (DHEA).

-

Conversion to 16-Dehydroprogesterone: DHEA is then converted to 16-dehydroprogesterone through a series of reactions that typically involve Oppenauer oxidation and subsequent modifications to introduce the C16-C17 double bond.

Caption: Simplified workflow of the Marker degradation process for 16-Dehydroprogesterone synthesis.

Biological Activity and Mechanism of Action

As a progestogen, 16-dehydroprogesterone can interact with progesterone receptors. However, its primary significance in a biological context is as a precursor for the synthesis of more potent and therapeutically relevant corticosteroids. The introduction of the C16-C17 double bond makes it a versatile starting material for the synthesis of various steroid-based active pharmaceutical ingredients (APIs).

The biological effects of its downstream products are vast and include anti-inflammatory, immunosuppressive, and metabolic activities. The specific mechanism of action of these end-products depends on their final chemical structures and their interactions with various nuclear receptors.

Role in Drug Development

16-Dehydroprogesterone is a pivotal intermediate in the semi-synthesis of numerous corticosteroids. Its chemical structure allows for targeted modifications to enhance therapeutic efficacy and reduce side effects.

Synthetic Pathways from 16-Dehydroprogesterone

The C16-C17 double bond in 16-dehydroprogesterone is a key functional group that enables various chemical transformations, including:

-

Epoxidation: Formation of an epoxide ring across the double bond, which can then be opened to introduce hydroxyl groups.

-

Hydroxylation: Direct introduction of hydroxyl groups at the C16 or C17 positions.

-

Halogenation: Addition of fluorine or chlorine atoms, which can significantly enhance anti-inflammatory potency.

These modifications lead to the production of a wide range of corticosteroids, including derivatives of prednisolone and dexamethasone.

Caption: Key synthetic transformations of 16-Dehydroprogesterone in corticosteroid production.

Safety and Handling

As with all steroid compounds, 16-dehydroprogesterone should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. It is intended for research and manufacturing purposes and should not be used for human or veterinary applications in its raw form. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

16-Dehydroprogesterone is a cornerstone of synthetic steroid chemistry. While its intrinsic biological activity is modest, its role as a versatile intermediate in the production of potent corticosteroids makes it a compound of significant interest to researchers and professionals in drug development. A thorough understanding of its properties and synthetic pathways is essential for the continued innovation of steroid-based therapeutics.

The Hydrolysis of Bis(trichlorosilyl)methane: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(trichlorosilyl)methane [(Cl₃Si)₂CH₂] is a highly reactive organosilicon compound characterized by its six silicon-chlorine (Si-Cl) bonds. Its interaction with water is vigorous and exothermic, proceeding through a rapid hydrolysis-condensation mechanism. This process involves the sequential replacement of chloro groups with hydroxyl moieties to form transient silanol intermediates, which subsequently condense to yield a stable polysiloxane network. The extreme sensitivity of this compound to moisture necessitates careful handling in anhydrous conditions. This document provides a comprehensive overview of the reactivity of this compound with water, including the reaction mechanism, analogous kinetic data, and detailed experimental protocols for studying this process.

Introduction

This compound is a pivotal precursor in the synthesis of advanced silicon-containing materials, including resins, coatings, and cross-linked polymers. Its bifunctional nature, with two trichlorosilyl groups, allows for the formation of bridged and highly cross-linked siloxane structures. The reactivity of the Si-Cl bonds with water is the cornerstone of its application in materials science, as it dictates the formation and properties of the resulting polymeric materials. Understanding the kinetics and mechanism of this hydrolysis reaction is critical for controlling the structure and properties of the final products.

Reaction Mechanism and Pathways

The reaction of this compound with water is a two-stage process: hydrolysis followed by condensation.

Hydrolysis

The initial and rapid step is the hydrolysis of the Si-Cl bonds. The silicon atom in this compound is highly electrophilic due to the electron-withdrawing nature of the three chlorine atoms. This facilitates nucleophilic attack by water molecules. The hydrolysis proceeds in a stepwise manner, with each of the six Si-Cl bonds being susceptible to reaction. The overall hydrolysis reaction can be represented as:

(Cl₃Si)₂CH₂ + 6H₂O → [(HO)₃Si]₂CH₂ + 6HCl

This reaction proceeds through a series of partially hydrolyzed intermediates, such as Cl₂(HO)Si-CH₂-SiCl₃ and (HO)₂ClSi-CH₂-SiCl(OH)₂. The fully hydrolyzed product is bis(trihydroxysilyl)methane.

Condensation

The silanol intermediates formed during hydrolysis are unstable and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bridges. This process can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. -Si-OH + HO-Si- → -Si-O-Si- + H₂O

-

Alcohol-producing condensation (if alcohols are present): A silanol group reacts with a remaining Si-Cl group, though less common in pure water hydrolysis.

These condensation reactions lead to the formation of a highly cross-linked, three-dimensional polysiloxane network. The extent of cross-linking can be controlled by reaction conditions such as pH, temperature, and the concentration of water.

Quantitative Data (Analogous Systems)

| Parameter | Value (for SiCl₄ Hydrolysis) | Conditions | Reference |

| Activation Energy (Ea) | 107 kJ/mol | Gas-phase, bimolecular reaction | Theoretical Study[1] |

| Reaction Order (with respect to H₂O) | 2 | Low temperature | Experimental Observation[1] |

| Heat of Hydrolysis (ΔH) | -319.9 kJ/mol | Liquid SiCl₄ to amorphous SiO₂ and HCl(aq) | N/A |

Experimental Protocols

Studying the rapid hydrolysis of this compound requires specialized techniques to monitor the reaction in real-time. In-situ spectroscopic methods are ideal for this purpose.

General Experimental Workflow

The following diagram outlines a general workflow for studying the hydrolysis of this compound.

In-situ FTIR Spectroscopy Monitoring

Objective: To monitor the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds during hydrolysis.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.

-

Preparation:

-

Assemble a dry, inert-atmosphere reaction vessel (e.g., a three-necked flask under nitrogen).

-

Introduce a known volume of an anhydrous, inert solvent (e.g., hexane or toluene) into the vessel.

-

Insert the cleaned and dried ATR probe into the solvent and collect a background spectrum.

-

Inject a known amount of this compound into the solvent and record the initial spectrum, noting the characteristic Si-Cl stretching vibrations (typically in the 610-640 cm⁻¹ region).

-

-

Reaction Initiation and Monitoring:

-

Inject a stoichiometric or controlled excess amount of water into the rapidly stirring solution.

-

Immediately begin collecting spectra at a high time resolution (e.g., every few seconds).

-

Monitor the decrease in the intensity of the Si-Cl absorbance peak and the concurrent appearance of broad O-H stretching bands (from Si-OH and water, ~3200-3600 cm⁻¹) and Si-O-Si stretching bands (~1000-1100 cm⁻¹).

-

-

Data Analysis:

-

Plot the absorbance of the key functional groups as a function of time.

-

From this data, determine the initial reaction rate and, if possible, the reaction order and rate constants.

-

In-situ NMR Spectroscopy Monitoring

Objective: To identify and quantify the concentration of the starting material, intermediates, and final products over time.

Methodology:

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer equipped with a flow-cell or a sealed NMR tube setup for kinetic measurements.

-

Preparation:

-

In a glovebox or under an inert atmosphere, prepare a solution of this compound in a deuterated, anhydrous solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.

-

Acquire an initial ¹H and ²⁹Si NMR spectrum to establish the chemical shifts of the starting material.

-

-

Reaction Initiation and Monitoring:

-

Inject a precise amount of D₂O (to avoid a large solvent peak in the ¹H NMR spectrum) into the NMR tube.

-

Immediately begin acquiring a series of ¹H and/or ²⁹Si NMR spectra at regular time intervals.

-

In the ¹H NMR, monitor the disappearance of the CH₂ proton signal of the starting material and the appearance of new signals corresponding to hydrolyzed and condensed species.

-

In the ²⁹Si NMR, monitor the shift of the silicon resonance as the chlorine atoms are replaced by hydroxyl and siloxane groups.

-

-

Data Analysis:

-

Integrate the relevant peaks in the spectra to determine the relative concentrations of the different species over time.

-

Use this concentration-time data to derive kinetic parameters for the hydrolysis and condensation steps.

-

Conclusion

The reaction of this compound with water is a rapid and complex process that is fundamental to its use in the synthesis of polysiloxane materials. While direct quantitative kinetic data for this specific compound is scarce, analogous systems and advanced in-situ analytical techniques provide a robust framework for understanding and controlling its reactivity. The detailed experimental protocols provided herein offer a starting point for researchers to investigate the hydrolysis of this compound and to tailor the reaction conditions to achieve desired material properties. Careful control of the hydrolysis and condensation pathways is paramount for the rational design of novel silicon-based materials for a wide range of applications.

References

An In-depth Technical Guide to the Hydrolytic Sensitivity of Bis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichlorosilyl)methane [(Cl₃Si)₂CH₂] is a highly reactive organosilicon compound characterized by its extreme sensitivity to moisture. This technical guide provides a comprehensive overview of its hydrolytic instability, detailing the underlying chemical principles, expected reaction pathways, and generalized methodologies for its study. Due to the rapid and exothermic nature of its reaction with water, handling of this compound requires stringent anhydrous conditions. This document summarizes the qualitative understanding of its hydrolysis and provides hypothetical experimental frameworks for its quantitative analysis, acknowledging a lack of specific kinetic data in publicly accessible literature.

Introduction

This compound is a valuable building block in materials science and organic synthesis, primarily owing to the presence of six reactive silicon-chlorine (Si-Cl) bonds.[1] This high degree of functionality allows for the formation of complex siloxane networks and functionalized materials. However, the very feature that makes this compound synthetically useful also renders it exceptionally susceptible to hydrolysis. The Si-Cl bonds are readily attacked by nucleophiles, most notably water, leading to a rapid and often vigorous reaction.[1] This hydrolytic sensitivity is a critical consideration for its storage, handling, and application, necessitating a thorough understanding for any personnel working with the compound.

Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | CH₂Cl₆Si₂ |

| Molecular Weight | 282.92 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 179-180 °C |

| Density | 1.545 g/mL at 25 °C |

| Refractive Index | n20/D 1.468 |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents. |

Data sourced from commercial supplier information.

Hydrolysis Mechanism

The hydrolysis of this compound proceeds through a stepwise nucleophilic substitution reaction at the silicon centers. The presence of three electron-withdrawing chlorine atoms on each silicon atom makes them highly electrophilic and thus prone to attack by water.

The overall reaction can be summarized as follows:

(Cl₃Si)₂CH₂ + 6 H₂O → [(HO)₃Si]₂CH₂ + 6 HCl

This equation, however, belies the complexity of the process, which involves numerous partially hydrolyzed intermediates. The reaction is a sequential process where each of the six chlorine atoms is replaced by a hydroxyl group (-OH), forming silanol intermediates.[1] These silanol groups are themselves reactive and can undergo condensation reactions with other silanols to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric and polymeric structures.

Signaling Pathway of Hydrolysis

The logical progression of the hydrolysis and subsequent condensation can be visualized as follows:

Caption: Stepwise hydrolysis and condensation of this compound.

Quantitative Analysis of Hydrolytic Sensitivity

Hypothetical Experimental Protocols

Objective: To quantify the rate of hydrolysis of this compound under controlled conditions.

Method 1: Titrimetric Analysis of HCl Evolution

This method relies on the stoichiometric release of hydrogen chloride (HCl) during hydrolysis.

-

Materials: this compound, anhydrous toluene (or other inert solvent), isopropanol, standardized sodium hydroxide (NaOH) solution, phenolphthalein indicator, nitrogen gas supply, thermostated reaction vessel.

-

Procedure:

-

A known amount of this compound is dissolved in anhydrous toluene in a reaction vessel under a nitrogen atmosphere.

-

The vessel is brought to the desired temperature.

-

A specific volume of water or a water/isopropanol mixture is injected into the solution to initiate hydrolysis.

-

At timed intervals, aliquots of the reaction mixture are withdrawn and quenched in a known volume of isopropanol.

-

The amount of HCl produced is determined by titration with standardized NaOH solution using phenolphthalein as an indicator.

-

The rate of hydrolysis can be determined by plotting the concentration of HCl produced over time.

-

Method 2: Spectroscopic Monitoring (e.g., NMR or IR)

This method allows for the in-situ monitoring of the disappearance of the starting material and the appearance of hydrolysis products.

-

Materials: this compound, deuterated anhydrous solvent (e.g., C₆D₆) for NMR, anhydrous solvent for IR, sealed NMR tubes or IR cells.

-

Procedure:

-

A solution of this compound in the appropriate anhydrous solvent is prepared in a glovebox or under a nitrogen atmosphere.

-

A carefully controlled amount of water is added to the solution.

-

The reaction is monitored in real-time by acquiring spectra at regular intervals.

-

For ¹H NMR, the disappearance of the CH₂ proton signal of the starting material and the appearance of new signals from hydrolyzed species can be monitored. For ²⁹Si NMR, the shift in the silicon signal upon substitution of Cl with OH can be observed.

-

The rate of reaction can be determined by integrating the relevant signals and plotting their change in concentration over time.

-

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatized Products

This method is suitable for identifying and quantifying the various silanol intermediates.

-

Materials: this compound, anhydrous solvent, water, a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), GC-MS system.

-

Procedure:

-

The hydrolysis reaction is initiated as described in the previous methods.

-

At specific time points, aliquots are taken and the reaction is quenched.

-

The silanol intermediates in the aliquots are derivatized with a silylating agent to convert the polar Si-OH groups into more volatile Si-O-Si(CH₃)₃ groups.[1]

-

The derivatized samples are then analyzed by GC-MS to separate and identify the different hydrolyzed species.

-

Quantification can be achieved by using an internal standard.

-

Experimental Workflow Diagram

Caption: General workflow for studying the hydrolysis of this compound.

Summary of Expected Quantitative Data

As previously stated, specific quantitative data for the hydrolysis of this compound is scarce. The table below is presented as a template for how such data would be structured, with placeholder values to illustrate the key parameters of interest.

| Parameter | Expected Trend/Value | Conditions |

| Reaction Order | Likely pseudo-first-order with respect to this compound in the presence of excess water. | Constant temperature and pH. |

| Rate Constant (k) | Expected to be high, indicating a rapid reaction. | Dependent on temperature, solvent, and pH. |

| Half-life (t₁/₂) | Expected to be short. | Dependent on initial concentrations and rate constant. |

| Activation Energy (Ea) | N/A (would require rate studies at multiple temperatures). | N/A |

Conclusion

This compound exhibits extreme hydrolytic sensitivity, a factor that is paramount in its handling, storage, and application. The hydrolysis proceeds via a rapid, stepwise substitution of its six Si-Cl bonds, yielding HCl and reactive silanol intermediates that can further condense. While a qualitative understanding of this process is clear, a significant gap exists in the literature regarding quantitative kinetic data. The experimental protocols and frameworks presented in this guide offer a systematic approach for researchers to investigate the hydrolysis of this and similar reactive organosilicon compounds, enabling a more precise control over their reactivity and application in various scientific and industrial fields. It is imperative that all work with this compound be conducted under strictly anhydrous conditions by trained personnel with appropriate safety measures in place.

References

An In-depth Technical Guide to the Thermal Stability of Bis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Bis(trichlorosilyl)methane is a colorless, reactive liquid with the chemical formula (Cl₃Si)₂CH₂.[1] It is a key precursor in the synthesis of various silicon-containing materials.[1][2]

| Property | Value | Reference |

| Molecular Formula | CH₂Cl₆Si₂ | [3] |

| Molecular Weight | 282.92 g/mol | [1] |

| Boiling Point | 179-180 °C (lit.) | [1] |

| Density | 1.545 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.468 (lit.) | [1] |

| Flash Point | >221 °F | [1] |

Thermal Behavior and Stability

Direct quantitative data on the thermal decomposition of pure this compound from techniques like TGA or DSC is limited in publicly available literature. However, its behavior in high-temperature applications provides significant insights into its thermal stability.

This compound is utilized as a precursor in chemical vapor deposition (CVD) and molecular layer deposition (MLD) for the production of silicon carbide and other ceramic materials known for their high thermal stability and mechanical strength.[2] This implies that the molecule possesses a degree of thermal stability to be effectively used in these processes, which often occur at elevated temperatures.

Thin films of methylene-bridged silicon oxycarbide, deposited using this compound and water as precursors, have been shown to be stable up to 400 °C, with minimal thickness loss even at temperatures exceeding 600 °C.

It is important to note that the thermal decomposition of this compound can be influenced by the presence of other reactants and the specific experimental conditions. For instance, in some synthesis reactions, this compound is formed through the controlled thermal decomposition of tris(trichlorosilyl)methane.[2]

Upon exposure to open flame or water, hazardous decomposition products such as hydrogen chloride and organic acid vapors can be liberated.[4] The compound is reported to be stable in sealed containers when stored under a dry, inert atmosphere.[3]

Synthesis and Decomposition Pathways

The synthesis of this compound often involves the reaction of chloroform with trichlorosilane in the presence of a tertiary amine. This reaction can also yield tris(trichlorosilyl)methane, which can then be thermally decomposed to produce the desired bis-silylated product.

The high reactivity of the silicon-chlorine bonds makes this compound susceptible to hydrolysis.[2] This process involves the replacement of chlorine atoms with hydroxyl groups, leading to the formation of silanols and subsequent condensation reactions.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is scarce, the following outlines a general experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on chlorosilane compounds.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the onset temperature of decomposition and the percentage of weight loss.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Due to its reactivity with moisture, the sample must be handled and loaded into the TGA pan in a dry, inert atmosphere (e.g., a glovebox).[3]

-

Crucible: Platinum, alumina, or quartz crucibles are typically used.

-

Atmosphere: A dry, inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: A linear heating rate, typically between 5 to 20 °C/min, from ambient temperature to a final temperature above the expected decomposition range (e.g., 800-1000 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature intervals. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to detect thermal events such as melting, crystallization, and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: As with TGA, the sample should be hermetically sealed in a DSC pan in an inert atmosphere to prevent reaction with moisture.

-

Crucible: Aluminum or other inert metal pans that can be hermetically sealed.

-

Atmosphere: A dry, inert gas purge.

-

Heating Program: A controlled heating and cooling program, similar to that used in TGA.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic or exothermic peaks that correspond to thermal events. Decomposition is typically observed as a broad exothermic or endothermic event.

Conclusion

This compound is a valuable precursor for high-performance materials, a role that necessitates a degree of thermal stability. While direct quantitative thermal analysis data on the pure compound is not extensively documented in the available literature, its successful application in high-temperature deposition processes suggests it remains intact at temperatures suitable for these applications before undergoing controlled or intended decomposition. Further research employing techniques such as TGA and DSC under controlled, inert conditions is required to fully elucidate the specific thermal decomposition profile of this important organosilicon compound.

References

An In-depth Technical Guide to the Spectral Data of Bis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Bis(trichlorosilyl)methane (Cl₃SiCH₂SiCl₃). Due to the limited availability of specific, publicly accessible spectral data for this compound, this guide presents the expected spectral characteristics based on the analysis of related organosilicon compounds and general principles of spectroscopy. Detailed, generalized experimental protocols for obtaining such data for air- and moisture-sensitive compounds are also provided.

Chemical Structure and Properties

This compound is a highly reactive, colorless liquid. Its chemical structure consists of a central methylene bridge connecting two trichlorosilyl groups. This symmetrical structure is a key determinant of its spectral properties. The high reactivity of the silicon-chlorine (Si-Cl) bonds makes this compound susceptible to hydrolysis, necessitating handling under inert atmospheric conditions.[1]

Data Presentation

The following tables summarize the expected quantitative data for the key spectroscopic techniques used to characterize this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| ¹H | ~1.85 | Singlet | The two protons of the central methylene (-CH₂-) bridge are chemically equivalent, resulting in a single, sharp signal. The chemical shift is influenced by the adjacent electronegative silicon and chlorine atoms. |

| ¹³C | No specific data available | Singlet | The proton-decoupled spectrum is expected to show a single resonance for the carbon atom of the methylene bridge. |

| ²⁹Si | No specific data available | Singlet | The two silicon atoms are in identical chemical environments, leading to a single peak. For comparison, the related compound 1,2-bis(trichlorosilyl)decane shows ²⁹Si NMR signals at δ = 44.41 and 41.95 ppm.[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Si-Cl | Stretching (ν) | 500 - 600 | These are expected to be the most prominent and diagnostic peaks in the IR spectrum, confirming the presence of the trichlorosilyl functional groups.[1] |

| C-H | Stretching (ν) | ~2900 - 3000 | Typical for methylene groups. |

| CH₂ | Scissoring (δ) | ~1400 - 1450 | Typical for methylene groups. |

Table 3: Mass Spectrometry Data

| Fragmentation Ion | Expected m/z | Notes |

| [M]+ | 280 (isotope pattern) | The molecular ion peak may be weak or absent due to the high reactivity of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and silicon (²⁸Si, ²⁹Si, ³⁰Si) will result in a characteristic cluster of peaks. |

| [M-Cl]+ | 245 (isotope pattern) | Loss of a chlorine atom is a likely fragmentation pathway. |

| [SiCl₃]+ | 133 (isotope pattern) | A common fragment for trichlorosilyl compounds. |

Experimental Protocols

Given the air and moisture sensitivity of this compound, all sample manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

In a glovebox, accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) via a gas-tight syringe. The solvent should be previously dried over molecular sieves.

-

Cap the NMR tube securely.

-

If a reference standard is required, a sealed capillary containing a known reference compound can be inserted into the NMR tube. Tetramethylsilane (TMS) is the standard reference for ¹H, ¹³C, and ²⁹Si NMR.

-

-

Instrument Parameters (General):

-

¹H NMR:

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)

-

-

²⁹Si NMR:

-

Spectrometer Frequency: 60-120 MHz

-

Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 10-60 seconds (²⁹Si nuclei can have long relaxation times)

-

Number of Scans: 1024 or more

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is often the preferred method for air-sensitive liquids as it minimizes sample preparation.

-

Inside a glovebox, place a small drop of this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure good contact between the sample and the crystal.

-

The ATR accessory should be purged with a dry gas (e.g., nitrogen) to minimize atmospheric moisture and CO₂ interference.

-

-

Instrument Parameters (General):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, dry ATR crystal should be collected immediately prior to the sample scan and automatically subtracted.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

The sample should be diluted in a dry, volatile solvent (e.g., hexane, dichloromethane) in a glovebox before injection.

-

Direct infusion via a syringe pump into the ion source is also possible, but requires careful handling to prevent atmospheric exposure.

-

-

Ionization Method:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragments and identifying the compound's structure.

-

Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion.

-

-

Analyzer:

-

A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their mass-to-charge ratio.

-

Mandatory Visualizations

Caption: Chemical structure of this compound.

References

In-Depth Technical Guide to the NMR Spectroscopy Analysis of Bis(trichlorosilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane (Cl₃SiCH₂SiCl₃) is a fundamental organosilicon compound that serves as a versatile precursor in the synthesis of various silicon-containing materials, including polymers, resins, and coatings. Its symmetrical structure, featuring a central methylene bridge connecting two trichlorosilyl groups, makes it an interesting subject for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the NMR analysis of this compound, including expected spectral data, detailed experimental protocols for its synthesis and sample preparation, and visual representations of its structure and analytical workflow.

Molecular Structure and NMR Signaling Pathways

The chemical structure of this compound dictates its NMR spectral characteristics. The molecule possesses a high degree of symmetry, with the two trichlorosilyl groups being chemically equivalent. This equivalence is central to understanding its NMR spectra.

Caption: Molecular Structure of this compound

The signaling pathway in an NMR experiment involves the excitation of specific nuclei (¹H, ¹³C, ²⁹Si) by radiofrequency pulses in a strong magnetic field, followed by the detection of the relaxation of these nuclei. The chemical environment of each nucleus influences its resonance frequency, leading to the observed chemical shifts.

Data Presentation: NMR Spectral Data

Due to the symmetrical nature of this compound, its NMR spectra are expected to be simple, exhibiting a single resonance for each type of nucleus. While extensive searches of publicly available scientific literature and spectral databases were conducted, specific experimentally determined chemical shift values for this compound were not found. The following tables summarize the expected and theoretical NMR data.

Table 1: ¹H NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity |

| -CH₂- | Data not available in searched resources | Singlet (s) |

Table 2: ¹³C NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ) ppm |

| -CH₂- | Data not available in searched resources |

Table 3: ²⁹Si NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ) ppm |

| -SiCl₃ | Data not available in searched resources |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroform with trichlorosilane in the presence of a catalyst. The following protocol is based on established methods.

Materials:

-

Chloroform (CHCl₃)

-

Trichlorosilane (HSiCl₃)

-

Tetrabutylphosphonium chloride (catalyst)

-

Nitrogen gas (for inert atmosphere)

-

High-pressure stainless steel reactor

Procedure:

-

Ensure the high-pressure reactor is thoroughly dried and purged with nitrogen to establish an inert atmosphere.

-

To a 4-liter capacity stainless steel high-pressure reactor, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride.

-

Add 370.0 g (3.10 mol) of chloroform to the reactor.

-

Add 2,099 g (15.5 mol) of trichlorosilane to the reactor.

-

Seal the reaction vessel securely.

-

Heat the reactor to 150°C and maintain this temperature for 2 hours with appropriate stirring.

-

After the reaction period, cool the reactor to room temperature.

-

The crude product is then purified by distillation under reduced pressure to yield this compound. A reported yield for this method is approximately 52.6%.

Caption: Synthesis Workflow of this compound

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

This compound

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C and ²⁹Si NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

The sample is now ready for analysis in the NMR spectrometer.

Caption: NMR Sample Preparation Workflow

Conclusion

An In-depth Technical Guide to the FT-IR Analysis of Bis(trichlorosilyl)methane Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of bis(trichlorosilyl)methane, a key organosilane intermediate. Understanding the vibrational characteristics of its functional groups is crucial for reaction monitoring, quality control, and material characterization in various research and development applications, including drug delivery systems and surface functionalization.

Molecular Structure and Key Functional Groups

This compound (CH₂(SiCl₃)₂) is characterized by a central methylene bridge connecting two trichlorosilyl groups. The primary functional groups amenable to FT-IR analysis are the silicon-chlorine (Si-Cl) bonds, the silicon-carbon (Si-C) bonds, and the carbon-hydrogen (C-H) bonds of the methylene group. The high reactivity of the Si-Cl bonds to moisture necessitates careful sample handling to prevent hydrolysis and the subsequent formation of silanol (Si-OH) and siloxane (Si-O-Si) groups, which would introduce confounding peaks in the FT-IR spectrum.

FT-IR Spectral Data Summary

The following table summarizes the characteristic FT-IR absorption bands for the functional groups present in this compound. These assignments are based on established correlations for organosilicon compounds and available data on related molecules.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Silicon-Chlorine (Si-Cl) | Asymmetric & Symmetric Stretching | 500 - 620 | Strong | This is the most diagnostic region for the trichlorosilyl group. The presence of multiple chlorine atoms on a single silicon often leads to multiple strong absorption bands. |

| Silicon-Carbon (Si-C) | Stretching | 700 - 850 | Medium | The exact position can be influenced by the electronegativity of the substituents on the silicon atom. |

| Methylene (CH₂) | Scissoring (Bending) | 1400 - 1470 | Medium | A characteristic bending vibration for the CH₂ group. |

| Wagging | 1150 - 1350 | Weak | ||

| Twisting | 1150 - 1350 | Weak | ||

| Rocking | 720 - 725 | Weak | This peak may be obscured by the stronger Si-C stretching vibrations. | |

| Carbon-Hydrogen (C-H) | Asymmetric Stretching | 2920 - 2930 | Medium | Characteristic stretching vibrations for a methylene group. |

| Symmetric Stretching | 2850 - 2860 | Medium |

Hydrolysis Impurities (if present)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Silanol (Si-OH) | O-H Stretching (Free) | ~3690 | Sharp | Indicates the presence of non-hydrogen-bonded silanol groups. |

| O-H Stretching (H-bonded) | 3200 - 3400 | Broad | A broad absorption in this region is a strong indicator of moisture contamination and subsequent hydrolysis. | |

| Si-O Stretching | 810 - 950 | Strong | This band can sometimes overlap with Si-C vibrations. | |

| Siloxane (Si-O-Si) | Asymmetric Stretching | 1000 - 1130 | Very Strong | The presence of a strong, broad band in this region is a definitive sign of condensation of silanol intermediates, indicating significant sample degradation. |

Experimental Protocol for FT-IR Analysis

Due to the moisture sensitivity of this compound, all sample preparation and handling must be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox).

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Glovebox with an inert atmosphere (<1 ppm H₂O, O₂)

-

Gas-tight syringe or cannula

-

Sealed, demountable liquid cell with infrared-transparent windows (e.g., KBr, NaCl, or AgCl)

-

Anhydrous solvent (e.g., hexane, chloroform, or carbon tetrachloride, spectroscopic grade)

-

This compound sample

-

Septum-capped vials

Methodology:

-

Cell Preparation: Inside the glovebox, thoroughly clean and dry the demountable liquid cell and windows. Assemble the cell, ensuring a good seal.

-

Sample Preparation (Neat Liquid):

-

If analyzing the neat liquid, use a gas-tight syringe to withdraw a small amount of this compound from the source vial.

-

Quickly inject the liquid into the port of the sealed liquid cell.

-

-

Sample Preparation (Solution):

-

Prepare a dilute solution (e.g., 1-5% w/v) of this compound in an anhydrous solvent inside the glovebox.

-

Use a gas-tight syringe to fill the liquid cell with the prepared solution. A solvent reference spectrum should be collected separately.

-

-

Data Acquisition:

-

Quickly transfer the sealed cell from the glovebox to the FT-IR spectrometer's sample compartment.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water vapor interference.

-

Collect a background spectrum of the empty cell (or the cell filled with the anhydrous solvent if a solution is being analyzed).

-

Collect the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

If a solvent was used, perform a spectral subtraction of the solvent reference spectrum from the sample spectrum.

-

Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.

-

Visualizations

Caption: Functional groups of this compound and their IR absorptions.

Caption: Workflow for FT-IR analysis of air-sensitive compounds.

Unraveling the Conformational Landscape and Molecular Structure of Bis(trichlorosilyl)methane: A Theoretical Perspective

An In-depth Technical Guide for Researchers and Scientists

Bis(trichlorosilyl)methane, CH2(SiCl3)2, serves as a fundamental molecule in the field of organosilicon chemistry. Its structural simplicity belies a complex conformational landscape, making it an excellent candidate for theoretical and computational investigations. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the molecular structure, vibrational properties, and conformational behavior of this compound, offering valuable insights for researchers and scientists in chemistry and materials science. While not directly applicable to drug development, the methodologies and principles described herein are analogous to those employed in computational drug design and molecular modeling.

Molecular Structure and Conformational Analysis

Theoretical studies, corroborated by gas-phase electron diffraction (GED) experiments, have been pivotal in determining the precise molecular geometry and conformational preferences of this compound. The molecule's structure is characterized by the Si-C-Si bond angle and the torsional arrangement of the two -SiCl3 groups.

The conformational space of this compound is primarily dictated by the rotation around the Si-C bonds. Theoretical calculations have identified two key conformers: a ground-state structure with C2 symmetry and a higher-energy conformer with C2v symmetry. The C2 conformer is characterized by a staggered arrangement of the chlorine atoms, while the C2v conformer exhibits an eclipsed conformation. The energy difference between these two conformers has been a subject of detailed computational investigation.

Key Geometric Parameters

The molecular geometry of this compound has been determined with high precision through a combination of theoretical calculations at various levels of theory, including Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), and experimental gas-phase electron diffraction (GED). The key structural parameters are summarized in the table below.

| Parameter | MP2 | DFT (B3LYP) | GED (Experimental) |

| Bond Lengths (Å) | |||

| r(C-H) | 1.091 | 1.090 | 1.116(15) |

| r(Si-C) | 1.888 | 1.903 | 1.885(4) |

| r(Si-Cl) | 2.052 | 2.069 | 2.031(1) |

| Bond Angles (°) enantiomer) | |||

| ∠Si-C-Si | 115.8 | 116.1 | 117.5(9) |

| ∠H-C-H | 107.0 | 106.9 | 104.0(42) |

| ∠Cl-Si-Cl | 108.3 | 108.2 | 108.9(1) |

| ∠C-Si-Cl | 110.6 | 110.7 | 109.9(2) |

| Torsional Angles (°) C2 symmetry) | |||

| τ(Si-C-Si-Cl) | 54.5 | 54.1 | 54.9(4) |

Data compiled from multiple theoretical and experimental studies.

Vibrational Spectra

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable information about the molecule's vibrational modes and conformational equilibrium. The calculated vibrational frequencies for the C2 and C2v conformers of this compound have been compared with experimental infrared and Raman spectra. This comparison has been instrumental in confirming the dominance of the C2 conformer in the gas phase.

Electronic Properties

The electronic structure of this compound has been investigated through computational methods to understand its bonding and reactivity. The nature of the silicon-carbon bond and the influence of the electronegative chlorine atoms on the electronic distribution are of particular interest. These studies provide insights into the molecule's potential as a precursor in materials science, particularly in the synthesis of silicon carbide.

Methodologies and Workflows

The theoretical investigation of this compound involves a systematic computational workflow, starting from the initial guess of the molecular geometry to the detailed analysis of its properties.

Caption: Computational workflow for theoretical studies of this compound.

The following diagram illustrates the key structural parameters of the C2 ground-state conformer of this compound.

Quantum Chemistry of Bis(trichlorosilyl)methane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane, with the chemical formula CH₂(SiCl₃)₂, is a molecule of significant interest in materials science and organosilicon chemistry. It serves as a precursor for the deposition of silicon-based thin films and for the synthesis of more complex organosilicon compounds. Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for optimizing its applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these properties at the atomic level. This technical guide provides an overview of the application of quantum chemistry to the study of this compound.

Computational Methodologies

A thorough investigation of the molecular properties of this compound would typically involve the following computational steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by performing a geometry optimization using a selected level of theory and basis set. Common DFT functionals for such calculations include B3LYP or PBE0, paired with a basis set like 6-311G(d,p) or a larger one for higher accuracy. The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

-

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational spectrum (infrared and Raman) of the molecule. These calculated frequencies can be compared with experimental spectroscopic data, if available, to validate the computational model.

-

-

Electronic Property Calculations: Further calculations can be performed to understand the electronic structure of this compound. This includes determining properties such as:

-

Molecular Orbital Analysis: Visualization and energy level analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: This analysis can provide information about charge distribution, atomic hybridization, and intramolecular interactions.

-

Data Presentation

Despite a comprehensive search of available scientific literature, specific quantitative data from quantum chemical calculations or experimental gas-phase studies on this compound could not be located. Therefore, it is not possible to present tables of optimized bond lengths, bond angles, or vibrational frequencies at this time.

Experimental Protocols

Detailed experimental protocols for the quantum chemical calculations would typically include the following information:

-

Software Used: The specific quantum chemistry software package employed (e.g., Gaussian, ORCA, NWChem).

-

Level of Theory: The chosen theoretical method (e.g., DFT functional, Møller-Plesset perturbation theory level).

-

Basis Set: The set of atomic orbitals used to construct the molecular orbitals.

-

Convergence Criteria: The thresholds used to determine the completion of the geometry optimization and other calculations.

-

Computational Resources: Information about the computing hardware used for the calculations.

As no specific studies with this data were found, a detailed protocol cannot be provided.

Visualizations

While specific quantitative data is unavailable, the logical workflow of a quantum chemical investigation and the molecular structure of this compound can be visualized.

Conclusion

Quantum chemical calculations offer a powerful avenue for investigating the molecular properties of this compound. While this guide outlines the standard theoretical approaches, the absence of published computational or experimental data in the public domain prevents a detailed quantitative analysis at this time. Future research in this area would be highly valuable to the scientific community, providing essential data for materials science and chemical synthesis applications.

Unraveling the Decomposition of Bis(trichlorosilyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract